Cas no 97728-73-9 (1-(4-Bromophenyl)-2-methoxyethanone)

1-(4-Bromophenyl)-2-methoxyethanone is a brominated aromatic ketone derivative characterized by the presence of a methoxyethyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom at the para position enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating further functionalization. The methoxy group contributes to its solubility in polar organic solvents, improving handling and reaction efficiency. Its well-defined structure and stability make it a reliable building block for constructing complex molecular frameworks. Suitable for controlled reactions, it is commonly employed in research and industrial applications requiring precise aromatic modifications.
1-(4-Bromophenyl)-2-methoxyethanone structure
97728-73-9 structure
Product Name:1-(4-Bromophenyl)-2-methoxyethanone
CAS No:97728-73-9
MF:C9H9BrO2
MW:229.070562124252
CID:3166292
PubChem ID:13411817
Update Time:2025-05-20

1-(4-Bromophenyl)-2-methoxyethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenyl)-2-methoxyethan-1-one
    • DA-40001
    • SCHEMBL11430934
    • 1-(4-Bromophenyl)-2-methoxyethanone
    • F72179
    • SCHEMBL11430938
    • XHHXDICRIOREOZ-UHFFFAOYSA-N
    • TS-03251
    • AKOS009991599
    • 97728-73-9
    • MDL: MFCD12062660
    • Inchi: 1S/C9H9BrO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
    • InChI Key: XHHXDICRIOREOZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(COC)=O

Computed Properties

  • Exact Mass: 227.97859g/mol
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26.3Ų

1-(4-Bromophenyl)-2-methoxyethanone Pricemore >>

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Additional information on 1-(4-Bromophenyl)-2-methoxyethanone

1-(4-Bromophenyl)-2-methoxyethanone

1-(4-Bromophenyl)-2-methoxyethanone (CAS No. 97728-73-9) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, also known as 4-bromoacetophenone methoxy derivative, has garnered attention due to its unique chemical properties and potential for further functionalization. Recent studies have highlighted its role in the synthesis of bioactive molecules and its ability to serve as a key intermediate in the development of novel therapeutic agents.

The structure of 1-(4-Bromophenyl)-2-methoxyethanone consists of a phenyl ring substituted with a bromine atom at the para position and an acetyl group with a methoxy substituent. This arrangement imparts the compound with distinct electronic and steric properties, making it an ideal candidate for various chemical transformations. Researchers have explored its use in Suzuki-Miyaura coupling reactions, where the bromine substituent acts as a leaving group, enabling the formation of biaryl compounds with high efficiency.

Recent advancements in catalytic methodologies have further expanded the utility of 1-(4-Bromophenyl)-2-methoxyethanone. For instance, its application in cross-coupling reactions under palladium catalysis has been reported, demonstrating its potential in constructing complex aromatic systems. These findings underscore the compound's importance as a building block in modern organic synthesis.

In addition to its synthetic applications, 1-(4-Bromophenyl)-2-methoxyethanone has shown promise in biological studies. Preclinical research indicates that this compound exhibits moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases. While further investigations are required to establish its therapeutic potential, these initial findings suggest that 1-(4-Bromophenyl)-2-methoxyethanone could serve as a lead compound for drug discovery efforts.

The synthesis of 1-(4-Bromophenyl)-2-methoxyethanone typically involves Friedel-Crafts acylation followed by nucleophilic substitution or other functional group interconversion techniques. Recent optimizations in these protocols have improved yields and reduced reaction times, making the compound more accessible for large-scale applications. Moreover, green chemistry approaches, such as the use of microwave-assisted synthesis or solvent-free conditions, have been explored to enhance the sustainability of its production.

From an analytical standpoint, 1-(4-Bromophenyl)-2-methoxyethanone can be characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide critical insights into the compound's purity and structural integrity, ensuring its reliability for downstream applications.

In conclusion, 1-(4-Bromophenyl)-2-methoxyethanone (CAS No. 97728-73-9) stands out as a valuable intermediate in organic synthesis with diverse applications across multiple disciplines. Its chemical versatility and recent research advancements highlight its significance in both academic and industrial settings. As ongoing studies continue to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in the development of innovative chemical products.

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